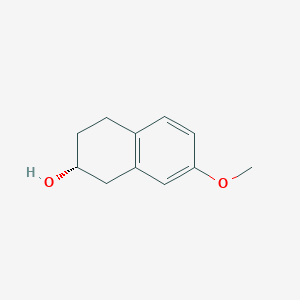
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of naphthalenes. This compound is characterized by a methoxy group at the 7th position and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring. It is a chiral molecule with the (2R) configuration, which means that the hydroxyl group at the 2nd position is oriented in a specific spatial arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reduction of 7-methoxy-1-tetralone using a chiral reducing agent to ensure the (2R) configuration. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 7-methoxy-1-tetralone using a chiral catalyst. This method allows for the large-scale production of the compound with high enantiomeric purity. The reaction is usually carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated naphthalene derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 7-methoxy-1-tetralone or 7-methoxy-2-tetralone.
Reduction: 7-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group at the 2nd position can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group at the 7th position can also interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: The enantiomer of the compound with the (2S) configuration.
7-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group at the 2nd position.
Uniqueness
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions with biological targets, making it valuable for chiral synthesis and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H14O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10,12H,2,4,6H2,1H3/t10-/m1/s1 |
Clé InChI |
ZHBAQFWRKBJXSK-SNVBAGLBSA-N |
SMILES isomérique |
COC1=CC2=C(CC[C@H](C2)O)C=C1 |
SMILES canonique |
COC1=CC2=C(CCC(C2)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)


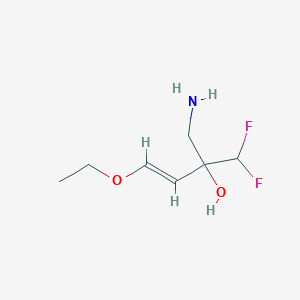
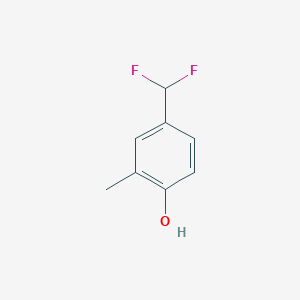

methanol](/img/structure/B13186406.png)

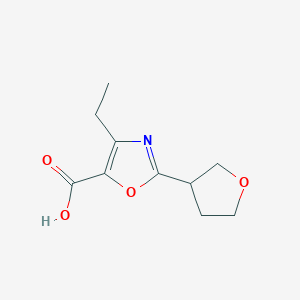
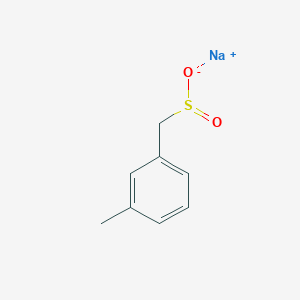
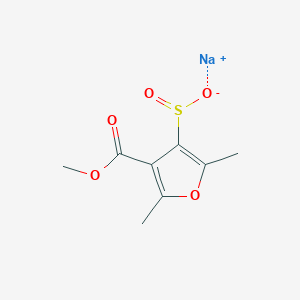
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)

